4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Overview
Description
4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic compound with a pyridazine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydroxyl and carboxylic acid functional groups, along with the pyridazine ring, makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyridazine ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their activity. The pyridazine ring can interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Similar in structure but with a quinolone core.
Thiazoles: Contain a sulfur atom in the ring, offering different chemical properties.
Pyrazoles: Another class of heterocycles with different biological activities.
Uniqueness
4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is unique due to its specific combination of functional groups and the pyridazine ring
Biological Activity
4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.
- IUPAC Name : this compound
- Molecular Formula : C13H11N2O4
- Molecular Weight : 245.24 g/mol
- CAS Number : 77837-08-2
Antitumor Activity
Research has indicated that derivatives of dihydropyridazine compounds exhibit significant antitumor activity. For instance, studies have shown that structural modifications can enhance their efficacy against various cancer cell lines. The compound has demonstrated selective cytotoxic effects on tumor cells while sparing normal cells, likely through interactions with cell cycle-related proteins such as cyclin-dependent kinases (CDKs) .
Table 1: Antitumor Activity of Dihydropyridazine Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MDA-MB-231 (Breast Cancer) | 10 | Inhibition of CDK2 and CDK4 |
Compound B | HCC (Hepatocellular Cancer) | 15 | Induction of apoptosis via TNF-α modulation |
Compound C | BT-549 (Breast Cancer) | 12 | Cell cycle arrest through p-RB interaction |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the pathogenesis of various inflammatory diseases. This effect is particularly relevant in models of asthma and chronic obstructive pulmonary disease (COPD), where airway inflammation plays a significant role .
The biological activity of 4-hydroxy derivatives can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown to inhibit phosphodiesterases (PDEs), particularly PDE4D, which is involved in inflammatory processes. This inhibition leads to increased levels of cyclic AMP (cAMP), resulting in reduced inflammation .
- Modulation of Cytokine Production : By interfering with signaling pathways that regulate cytokine production, the compound can effectively reduce inflammatory responses in vivo.
- Interaction with Cell Cycle Proteins : The selective cytotoxicity observed against cancer cells suggests that the compound may disrupt normal cell cycle progression by targeting specific kinases involved in cell division .
Study on Asthma Models
A study conducted on guinea pig models of asthma demonstrated that the administration of the compound significantly reduced bronchial eosinophilia and airway hyperactivity. The results indicated a marked improvement in airway function, attributed to the inhibition of TNF formation and other pro-inflammatory mediators .
Anticancer Efficacy
In a recent evaluation, a derivative of the compound was tested on MDA-MB-231 breast cancer xenografts in nude mice. The results showed a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent .
Properties
IUPAC Name |
4-hydroxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-7-2-4-8(5-3-7)14-10(16)6-9(15)11(13-14)12(17)18/h2-6,15H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJGOAVBFGJMFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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